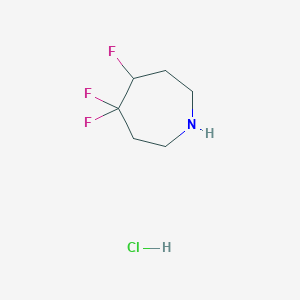

4,4,5-Trifluoroazepane hydrochloride

Description

BenchChem offers high-quality 4,4,5-Trifluoroazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5-Trifluoroazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,5-trifluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFMORPMUVMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of 4,4,5-Trifluoroazepane Hydrochloride in Modern Drug Discovery

Executive Summary

The transition toward sp³-rich, three-dimensional architectures in medicinal chemistry has elevated the importance of saturated N-heterocycles. While azepanes offer unique spatial vectors for target engagement, their inherent conformational flexibility and metabolic liabilities often hinder clinical translation. The strategic incorporation of fluorine atoms—specifically within the 4,4,5-trifluoroazepane scaffold—systematically addresses these flaws.

This technical guide explores the structural dynamics, mechanistic advantages, and laboratory protocols for utilizing 4,4,5-trifluoroazepane hydrochloride as a premium building block in drug development, providing a self-validating framework for its application in synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Before deploying 4,4,5-trifluoroazepane in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The compound is universally supplied as a hydrochloride salt to ensure long-term bench stability, preventing the volatilization and oxidative degradation common to free secondary amines.

Quantitative Data Summary

| Property | Value |

| Compound Name | 4,4,5-Trifluoroazepane hydrochloride |

| CAS Registry Number | 1823871-41-5 |

| Molecular Formula | C₆H₁₀F₃N · HCl |

| Molecular Weight | 189.61 g/mol (Salt) / 153.08 g/mol (Free Base) |

| SMILES (Free Base) | C1CNCCC(C1F)(F)F |

| Physical State | Solid (White to off-white powder) |

The "Fluorine Effect" on Structural Dynamics

The introduction of a trifluoro motif on the azepane ring is not merely a steric substitution; it fundamentally alters the electron distribution and 3D geometry of the molecule:

-

Conformational Bias: Seven-membered N-heterocycles are notoriously flexible, often leading to entropic penalties upon target binding. Fluorine substitution introduces stereoelectronic effects, such as hyperconjugation (

) and electrostatic interactions ( -

pKa Modulation: The strong electron-withdrawing nature of the three fluorine atoms propagates through the sigma-bond framework via the inductive effect, significantly lowering the pKa of the azepane nitrogen. This reduces the basicity, ensuring a higher fraction of the un-ionized species at physiological pH, which directly enhances passive membrane permeability .

Logical relationship between fluorine incorporation and pharmacokinetic benefits.

Mechanistic Rationale: Why 4,4,5-Trifluoroazepane?

Medicinal chemists do not add fluorine arbitrarily. The selection of the 4,4,5-trifluoroazepane scaffold is driven by specific causality related to pharmacokinetics (PK) and pharmacodynamics (PD):

-

Metabolic Shielding: The liver's cytochrome P450 (CYP450) enzymes typically oxidize lipophilic sp³ C-H bonds to facilitate excretion. By replacing the metabolically labile hydrogen atoms at the 4 and 5 positions with fluorine (C-F bond energy ~110-126 kcal/mol vs C-H ~105 kcal/mol), the transition state energy for oxidative metabolism is significantly raised, effectively blocking this clearance pathway .

-

Lipophilicity Tuning (LogD): While fluorine increases intrinsic lipophilicity, the concurrent reduction in amine pKa balances the overall LogD. This dual-action tuning optimizes the molecule for both oral bioavailability and, if required, blood-brain barrier (BBB) penetration.

Applied Methodologies: Scaffold Incorporation

To integrate 4,4,5-trifluoroazepane into a larger drug scaffold, reductive amination is the most reliable and chemoselective method. Because the building block is supplied as a hydrochloride salt, the protocol must be meticulously designed to manage the liberation of the free base without inducing side reactions.

Protocol: Chemoselective Reductive Amination

Step 1: Free Base Liberation

-

Action: Suspend 4,4,5-trifluoroazepane hydrochloride (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes at room temperature.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl, freeing the secondary amine to act as a nucleophile, but its steric bulk prevents it from competing with the azepane for the electrophilic aldehyde/ketone.

Step 2: Iminium Ion Formation

-

Action: Add the target aldehyde/ketone (1.0 eq) to the solution. Stir for 2 hours at room temperature.

-

Causality: DCE provides optimal solubility for both the polar amine and non-polar carbonyl species. It is chemically inert and does not interfere with the subsequent hydride transfer.

Step 3: Selective Reduction

-

Action: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 4-12 hours under a nitrogen atmosphere. Monitor via LC-MS.

-

Causality: The electron-withdrawing acetate ligands on NaBH(OAc)₃ reduce the hydridic character of the boron center. This makes the reagent uniquely selective for reducing the highly electrophilic transient iminium ion rather than the unreacted starting carbonyl, thereby preventing the formation of unwanted alcohol byproducts.

Step 4: Quench and Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The mild basicity of NaHCO₃ neutralizes any residual acetic acid generated by the reducing agent and ensures the final azepane product remains in its free-base form for extraction into the organic layer.

Step-by-step workflow for the reductive amination of 4,4,5-trifluoroazepane HCl.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold, a self-validating analytical suite is required:

-

¹⁹F NMR Spectroscopy: This is the most diagnostic tool for this scaffold. The presence of three fluorine atoms will yield distinct splitting patterns. The geminal fluorines at the 4-position will present as an AB system (if the molecule is locked in a specific conformation) or a complex multiplet, while the vicinal fluorine at the 5-position will show distinct F-F and H-F coupling.

-

LC-MS: The mass-to-charge ratio (m/z) will confirm the successful appendage of the azepane ring. The isotopic pattern will lack the characteristic ³⁵Cl/³⁷Cl ratio once the hydrochloride salt is successfully removed and the free base is covalently bound.

References

-

Hunter, L. (2013). "Stereoselectively fluorinated N-heterocycles: a brief survey." Beilstein Journal of Organic Chemistry, 9, 2660-2668. URL:[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. URL:[Link]

Introduction: The Strategic Role of Fluorinated Azepanes in Medicinal Chemistry

An In-Depth Technical Guide to 4,4,5-Trifluoroazepane Hydrochloride: A Novel Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. Among the myriad of structures, fluorinated heterocycles have emerged as a cornerstone in the design of new therapeutic agents.[1][2] The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[3][4]

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[5] Its flexible conformation allows it to adopt various shapes, making it a versatile building block for targeting a wide range of biological receptors. When combined with the unique properties of fluorine, the fluorinated azepane scaffold becomes a powerful tool for medicinal chemists. This guide provides a comprehensive technical overview of a novel and promising building block: 4,4,5-Trifluoroazepane hydrochloride. While specific literature on this particular trifluorinated analog is emerging, we will draw upon established principles of fluorine chemistry and data from related structures to provide a thorough and insightful analysis for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4,4,5-Trifluoroazepane Hydrochloride

The fundamental physicochemical properties of a compound are critical for its application in synthesis and drug design. Below is a summary of the key identifiers for 4,4,5-Trifluoroazepane hydrochloride.

| Property | Value | Source |

| CAS Number | 1823871-41-5 | Internal Data |

| Molecular Formula | C₆H₁₁ClF₃N | Internal Data |

| Molecular Weight | 189.61 g/mol | Internal Data |

| Canonical SMILES | C1CNCCC(C1F)(F)F.Cl | [6] |

| InChIKey | GCOKDTWCUXXFFE-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.4 | [6] |

Synthesis and Characterization: A Proposed Pathway

As of the writing of this guide, detailed, peer-reviewed synthetic procedures specifically for 4,4,5-Trifluoroazepane hydrochloride are not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for the fluorination of cyclic amines and ketones. The following proposed synthesis provides a robust framework for the laboratory-scale production of this valuable building block.

Proposed Synthetic Workflow

The proposed synthesis starts from a commercially available or readily prepared N-protected azepan-4-one. A key step is the introduction of the fluorine atoms, which can be achieved through various modern fluorination techniques.

Caption: Proposed synthetic workflow for 4,4,5-Trifluoroazepane hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of Azepan-4-one

-

Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add Azepan-4-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution.

-

Protection: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield N-Boc-azepan-4-one.

Causality: The Boc protecting group is used to prevent side reactions at the nitrogen atom during the subsequent fluorination step.

Step 2: Trifluorination of N-Boc-azepan-4-one

-

Reactor Setup: In a fume hood, to a dry, inert-atmosphere flask, add N-Boc-azepan-4-one (1.0 eq) and a suitable solvent (e.g., acetonitrile).

-

Fluorinating Agent: Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in portions. The stoichiometry will need to be optimized, likely requiring more than 3 equivalents.

-

Reaction Conditions: The reaction may require heating or photochemical activation, depending on the specific substrate and fluorinating agent used. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction carefully, extract the product into an organic solvent, and purify by column chromatography.

Causality: Electrophilic fluorinating agents are often used for the synthesis of fluorinated carbonyl compounds and can be effective for introducing fluorine atoms at the α- and β-positions. The specific regioselectivity for the 4,4,5-trifluoro substitution would need to be carefully optimized.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-4,4,5-trifluoroazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Salt Formation: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Precipitation: Stir the reaction mixture for 2-4 hours. The product, 4,4,5-Trifluoroazepane hydrochloride, will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to yield the final product.

Causality: The hydrochloride salt form generally enhances the stability and handling characteristics of the amine product, making it more suitable for storage and use in subsequent reactions.

The Role of 4,4,5-Trifluoroazepane Hydrochloride in Drug Discovery

The introduction of multiple fluorine atoms into the azepane scaffold can have a profound impact on the properties of potential drug candidates.

Impact of Trifluorination on Pharmacological Properties

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]

-

Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

-

pKa Modulation: The strongly electron-withdrawing nature of fluorine atoms can lower the pKa of the azepane nitrogen, influencing its ionization state at physiological pH. This can affect drug-receptor interactions and solubility.

-

Conformational Control: The presence of fluorine atoms can restrict the conformational flexibility of the azepane ring, locking it into a specific shape that may be more favorable for binding to a biological target.

Potential Therapeutic Applications

Given the prevalence of the azepane scaffold in various therapeutic areas, 4,4,5-Trifluoroazepane hydrochloride could serve as a key building block for novel drugs targeting:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds.[7] The unique properties of the trifluoroazepane ring could be exploited to develop more potent and selective inhibitors.

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by fluorine can aid in the development of drugs that need to penetrate the blood-brain barrier to treat conditions like Alzheimer's disease, depression, or schizophrenia.

-

Infectious Diseases: Fluorinated heterocycles are found in a number of antiviral and antibacterial drugs.[3] This scaffold could be used to develop new anti-infective agents with improved properties.

Caption: Hypothetical mechanism of action for a drug candidate incorporating the 4,4,5-Trifluoroazepane scaffold as a kinase inhibitor.

Safety and Handling

Specific safety data for 4,4,5-Trifluoroazepane hydrochloride is not yet widely available. However, based on data for analogous compounds such as 4,4-Difluoroazepane hydrochloride, the following precautions should be taken[8]:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements (Anticipated): Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4,4,5-Trifluoroazepane hydrochloride represents a novel and potentially high-value building block for medicinal chemistry and drug discovery. While detailed characterization and application data are still emerging, its unique combination of a flexible seven-membered ring and trifluorination offers a compelling scaffold for the development of next-generation therapeutics. The strategic incorporation of this moiety has the potential to address key challenges in drug design, including metabolic stability and target selectivity. As synthetic routes become more established, we anticipate that 4,4,5-Trifluoroazepane hydrochloride will become a valuable tool in the arsenal of drug development professionals, enabling the exploration of new chemical space and the creation of innovative medicines.

References

-

Evers, A. et al. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

-

PubChemLite. 4,4,5-trifluoroazepane hydrochloride (C6H10F3N). [Link]

-

El-Damasy, A. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

Li, Y. et al. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. [Link]

-

Mazzotta, F. et al. Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Zha, G-F. et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

ResearchGate. Fluorinated Heterocycles. [Link]

-

Zha, G-F. et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Grunewald, G. L. et al. Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]

-

Pokrovsky, A. G. et al. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. [Link]

-

Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4,4,5-trifluoroazepane hydrochloride (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4-Difluoroazepane Hydrochloride [benchchem.com]

Fluorinated Azepane Scaffolds: Conformational Engineering and Synthetic Strategies

[1]

Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered nitrogen heterocycle found in bioactive natural products like (-)-balanol and various synthetic CNS agents.[1] However, its utility in medicinal chemistry is often hampered by conformational entropy .[1] The seven-membered ring possesses high flexibility, existing in a dynamic equilibrium of twist-chair and twist-boat conformers.[1] This "floppiness" imposes a significant entropic penalty upon binding to a protein target.[1]

Strategic fluorination offers a solution.[2][3] By exploiting the fluorine gauche effect and dipole-dipole interactions, medicinal chemists can "lock" the azepane ring into a preferred conformation, pre-organizing the ligand for binding.[1] This guide explores the structural rationale, synthetic access, and therapeutic applications of fluorinated azepane scaffolds, focusing on their role in protease inhibition and GPCR modulation.[1]

Structural & Conformational Dynamics: The Fluorine Effect[1][4]

The Entropic Challenge

Unlike six-membered piperidines, which adopt a stable chair conformation, azepanes are highly flexible.[1] In drug design, this flexibility often leads to:

-

Reduced Potency: Energy is lost freezing the ligand into the bioactive conformation.[1]

-

Promiscuity: The flexible ring can mold itself into off-target active sites.[1]

Fluorine as a Conformational Anchor

Introducing fluorine atoms (F) or trifluoromethyl groups (

-

The Gauche Effect: In 1,2-disubstituted systems (e.g., F-C-C-N), the molecule prefers a gauche (60°) dihedral angle over the anti (180°) conformation.[1][4] This is driven by hyperconjugation (

) and minimization of steric repulsion between lone pairs. -

Dipole Orientation: The strong C-F dipole aligns to minimize electrostatic repulsion with the N-lone pair or other polar groups, effectively "puckering" the ring into a specific geometry.[1]

Visualizing the Conformational Lock

The following diagram illustrates how strategic fluorination restricts the conformational landscape of the azepane ring.

Figure 1: Conformational restriction of azepane scaffolds via fluorination. The high-entropy native ring is constrained by stereoelectronic effects, improving binding thermodynamics.[1]

Synthetic Strategies

Accessing fluorinated azepanes is synthetically demanding due to the difficulty of forming medium-sized rings and the sensitivity of fluorinated intermediates.[1] Two primary strategies dominate the field: Ring Expansion and Deoxyfluorination .[1]

Strategy A: Stereospecific Ring Expansion (The Azetidinium Route)

This is the preferred method for generating chiral, highly substituted fluorinated azepanes.[1] It utilizes L-proline derivatives to generate a bicyclic azetidinium ion, which is then opened by a nucleophile.[1][5][6]

Mechanism:

-

Precursor: Prolinol derivative with a leaving group (e.g., mesylate/tosylate) and a

or F group. -

Cyclization: Intramolecular displacement forms a bicyclic azetidinium intermediate.

-

Expansion: Nucleophilic attack occurs at the bridgehead carbon (regioselective), expanding the 5-membered pyrrolidine to a 7-membered azepane.[1]

Strategy B: Ring-Closing Metathesis (RCM)

RCM is useful for constructing the ring from acyclic fluorinated dienes. While flexible, it often requires high catalyst loading and can suffer from difficult purification of the fluorinated olefin isomers.[1]

Comparative Analysis of Methods

| Feature | Ring Expansion (Azetidinium) | Deoxyfluorination (DAST/Deoxo-Fluor) | Ring-Closing Metathesis (RCM) |

| Stereocontrol | High (Chirality transfer from Proline) | Moderate (Inversion of configuration) | Low (Depends on substrate) |

| Regiocontrol | High (Directed by ring strain) | High (Substrate specific) | N/A |

| Fluorine Source | Pre-installed ( | Reagent (DAST) | Pre-installed on alkene |

| Scalability | Good (Kilogram scale possible) | Limited (Safety concerns with DAST) | Moderate (Catalyst cost) |

Detailed Experimental Protocol

Protocol: Synthesis of (3R)-3-fluoroazepane via Ring Expansion Adapted from Dolfen et al. and Rioton et al. methodologies.[1]

Objective: To synthesize a chiral 3-fluoroazepane scaffold from an L-prolinol derivative.

Reagents & Equipment[1]

-

Starting Material: (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (protected prolinol derivative).[1]

-

Activator: Trifluoroacetic anhydride (TFAA) or Methanesulfonyl chloride (MsCl).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Nucleophile: Tetrabutylammonium acetate (for O-nucleophile) or simple hydrolysis water.

Step-by-Step Methodology

-

Activation (Formation of Azetidinium):

-

Dissolve (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add DIPEA (1.5 equiv) followed by dropwise addition of TFAA (1.1 equiv).

-

Mechanistic Note: The hydroxyl group is activated, leading to intramolecular nucleophilic attack by the pyrrolidine nitrogen.[1] This forms the strained bicyclic 1-azoniabicyclo[3.2.0]heptane (azetidinium) system.

-

-

Ring Expansion:

-

Allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Add the nucleophile (e.g., Tetrabutylammonium acetate, 2.0 equiv) to the reaction mixture.[1]

-

Heat the mixture to reflux (40°C) for 12 hours.

-

Causality: The nucleophile attacks the more substituted carbon of the azetidinium bridge (regioselective opening), cleaving the C-N bond and expanding the 5-membered ring to the 7-membered azepane.[1]

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous

.[1] -

Extract with DCM (3 x 50 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Validation:

-

1H NMR: Look for the characteristic azepane multiplets (broad signals due to conformation) and the H-F coupling (

Hz). -

19F NMR: Verify the presence of a single fluorine signal (typically

to

-

Case Study: Fluorinated Balanol Analogs

Target: Protein Kinase C (PKC) Isozymes.[7][8][9]

Background: (-)-Balanol is a potent but non-selective inhibitor of PKA and PKC.[1][7][8] It contains a central azepane ring bridging a benzophenone system and a hydroxybenzamide.

Application: Researchers synthesized 3-fluoro and 3,3-difluoro analogs of the balanol azepane core.[1]

-

Observation: The 3-fluoro analog displayed enhanced selectivity for PKC-epsilon over PKA compared to the parent balanol.[1]

-

Mechanism: Molecular dynamics simulations revealed that the fluorine atom altered the pKa of the azepane nitrogen and locked the ring in a twist-chair conformation that optimally positioned the benzophenone moiety in the ATP-binding cleft of PKC-epsilon, while creating steric clash in PKA.[1]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the stereoselective construction of fluorinated azepanes via azetidinium intermediates.[1]

References

-

Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry.[1][2][10] URL:[Link]

-

Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Source: Chemistry - A European Journal (PubMed).[1][10] URL:[Link]

-

Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases. Source: BMC Bioinformatics. URL:[Link]

-

Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline. Source: Organic Letters (ACS Publications). URL:[Link]

-

The Fluorine Gauche Effect: A Brief History. Source: Beilstein Journal of Organic Chemistry.[1][11] URL:[Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. figshare.mq.edu.au [figshare.mq.edu.au]

- 8. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. ucj.org.ua [ucj.org.ua]

The Metabolic Stability of 4,4,5-Trifluoroazepane Derivatives: A Physical Organic and DMPK Perspective

Executive Summary

In modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds. However, seven-membered rings like azepane suffer from high conformational flexibility and significant metabolic lability, primarily driven by Cytochrome P450 (CYP450) mediated aliphatic oxidation. The strategic incorporation of a 4,4,5-trifluoro motif into the azepane ring represents a sophisticated lead optimization tactic. This in-depth technical guide explores the physical organic causality behind the enhanced metabolic stability, distribution, metabolism, and pharmacokinetics (DMPK) of 4,4,5-trifluoroazepane derivatives, providing actionable methodologies for drug development professionals.

Mechanistic Rationale for Metabolic Stability

As drug discovery scientists, we often default to the assumption that fluorination improves metabolic stability simply because the C–F bond (~116 kcal/mol) is thermodynamically stronger than the C–H bond (~98 kcal/mol). However, this oversimplified view ignores the actual catalytic mechanisms of drug-metabolizing enzymes[1]. The true efficacy of the 4,4,5-trifluoroazepane scaffold lies in a combination of stereoelectronic tuning and physical organic modulation.

Shielding Against CYP450 Oxidation via HOMO Modulation

Saturated heterocycles are notoriously prone to oxidation at positions adjacent to the heteroatom or at sterically exposed distal carbons (such as the 4 and 5 positions in azepane)[2]. CYP450 enzymes operate via a high-valent iron-oxo species (Compound I) that initiates metabolism through hydrogen atom transfer (HAT) or single-electron transfer (SET)[3].

By substituting three hydrogen atoms with highly electronegative fluorine atoms at the 4 and 5 positions, the local electron density of the ring is severely depleted. This inductive electron withdrawal significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the azepane ring. Consequently, the energetic barrier for Compound I to abstract an electron or a hydrogen atom from the remaining C–H bonds is raised, effectively shutting down the primary metabolic soft spots[3].

pKa Modulation and Lysosomotropism Mitigation

The basicity of the azepane nitrogen (pKa ~11.0) often leads to poor membrane permeability, lysosomal trapping, and off-target liabilities such as hERG channel inhibition. The geminal difluoro group at C4 and the single fluorine at C5 exert a profound, through-bond inductive effect that pulls electron density away from the nitrogen lone pair[4]. This makes the lone pair less available for protonation, dramatically lowering the pKa of the amine[5]. A reduced pKa ensures a higher fraction of the neutral species at physiological pH (7.4), optimizing the lipophilicity (LogD) and improving the overall pharmacokinetic profile.

Conformational Tuning via Stereoelectronic Effects

Seven-membered rings are entropically penalized during target binding due to their high conformational flexibility. The 4,4,5-trifluoro substitution introduces critical stereoelectronic constraints, including C–F···H–C dipole interactions and gauche effects between the highly polarized C–F bonds and adjacent heteroatoms. These forces restrict the ring's conformational landscape, effectively "locking" the azepane into a bioactive twist-chair conformation, thereby reducing the entropic penalty of receptor binding.

Logical framework of 4,4,5-trifluoroazepane metabolic stability and DMPK optimization.

Quantitative Physicochemical Profiling

To illustrate the profound impact of progressive fluorination on the azepane core, the following table synthesizes structure-property relationship (SPR) data. Note: Values are representative extrapolations based on established physical organic trends for fluorinated saturated heterocycles.

| Parameter | Azepane (Unsubstituted) | 4,4-Difluoroazepane | 4,4,5-Trifluoroazepane | Causality / Rationale |

| pKa (Calculated) | ~11.0 | ~8.5 | ~7.2 | Inductive withdrawal reduces N-lone pair availability. |

| LogD (at pH 7.4) | -0.5 | 0.8 | 1.6 | Lower pKa increases neutral fraction, raising lipophilicity. |

| HLM t1/2 (min) | 12 | 45 | >120 | Steric blocking and lowered HOMO energy prevent oxidation. |

| Intrinsic Clearance (CLint, µL/min/mg) | 115 (High) | 30 (Moderate) | <5 (Low) | Direct reflection of resistance to CYP450-mediated HAT/SET. |

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, DMPK protocols must be designed as self-validating systems. The following methodologies detail how to accurately assess the metabolic stability and physicochemical properties of 4,4,5-trifluoroazepane derivatives.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) of the compound. Crucially, it includes an NADPH-minus control. Causality: If the compound degrades in the absence of NADPH, the clearance is driven by non-CYP mechanisms (e.g., esterases, chemical instability, or non-specific binding), which completely alters the subsequent medicinal chemistry optimization strategy.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the 4,4,5-trifluoroazepane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation Mixture: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in the phosphate buffer.

-

Controls: Set up parallel incubations for positive controls (Verapamil for high clearance; Warfarin for low clearance) and a negative control (Test compound + HLM + No NADPH).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant (k) from the slope, and derive the in vitro CLint using the formula: CLint = (k × Volume of incubation) / mg of microsomal protein.

Step-by-step workflow for the in vitro microsomal stability assay.

Protocol 2: Potentiometric pKa Determination

Because fluorination drastically alters basicity, accurate pKa determination is vital for predicting LogD and membrane permeability.

Step-by-Step Methodology:

-

Standardization: Calibrate the potentiometric titrator using standard pH buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

-

Sample Preparation: Dissolve 2-5 mg of the 4,4,5-trifluoroazepane derivative in 10 mL of an aqueous background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. If aqueous solubility is poor, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate the solution with standardized 0.1 M HCl to fully protonate the azepane nitrogen (pH ~2.0).

-

Reverse Titration: Perform a reverse titration using standardized 0.1 M KOH, recording the pH after each addition until the pH reaches ~12.0.

-

Analysis: Analyze the titration curve (pH vs. volume of titrant). The pKa is derived from the inflection point of the curve using Bjerrum plot analysis or dedicated titration software.

Conclusion

The transition from an unsubstituted azepane to a 4,4,5-trifluoroazepane derivative is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physical organic properties. By lowering the HOMO energy to resist CYP450 oxidation, depressing the pKa to optimize LogD, and restricting the conformational landscape to enhance target affinity, this fluorination strategy transforms a metabolically labile ring into a highly robust, privileged scaffold for modern drug discovery.

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PubMed 1

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv 3

-

4,4-Difluoroazepane Hydrochloride Source: Benchchem4

-

Mitigating Heterocycle Metabolism in Drug Discovery Source: ACS Publications 2

-

4-Fluoro-hexahydro-1H-azepine Source: Benchchem 5

-

Fluorinated N-heterocycles as Conformationally Diverse Bioactives for Drug Discovery Source: Chimia

Sources

- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4,4-Difluoroazepane Hydrochloride [benchchem.com]

- 5. 4-Fluoro-hexahydro-1H-azepine|CAS 1094073-73-0 [benchchem.com]

Comprehensive Technical Safety Guide: 4,4,5-Trifluoroazepane Hydrochloride

Executive Summary & Compound Architecture

4,4,5-Trifluoroazepane hydrochloride is a specialized fluorinated heterocyclic building block used primarily in late-stage lead optimization for drug discovery. Its value lies in the strategic introduction of fluorine atoms into the azepane ring, which modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and induces specific conformational constraints beneficial for ligand-protein binding.

As a research-grade compound often lacking a fully standardized commercial Safety Data Sheet (SDS) across all suppliers, this guide synthesizes "read-across" toxicological data from structural analogues (e.g., 4,4-difluoroazepane) and established protocols for fluorinated amine salts.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4,4,5-Trifluoroazepane hydrochloride |

| Common Synonyms | 4,4,5-Trifluorohexahydro-1H-azepine HCl |

| Molecular Formula | C₆H₁₀F₃N[1][2][3][4] · HCl |

| Molecular Weight | ~189.61 g/mol (Parent amine: 153.15 g/mol ) |

| CAS Number | Not widely listed; Reference PubChem CID 118798541 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in DCM |

Hazard Identification & Mechanistic Toxicology[4][5]

While specific toxicological studies for this exact isomer may be limited, its hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated secondary amines.

GHS Classification (Predicted)

Based on the functional group analysis (secondary amine salt + organofluorine):

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[5][6]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4][7]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[6]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[4]

The "Fluorine Effect" on Safety

Researchers must understand why this compound requires specific handling beyond standard amines:

-

pKa Modulation: The electron-withdrawing effect of three fluorine atoms lowers the pKa of the secondary amine compared to the parent azepane. However, upon contact with physiological moisture or mucous membranes, the hydrolysis of the HCl salt generates localized acidity (HCl), driving the irritation potential.

-

Thermal Decomposition Risk: Unlike non-fluorinated analogues, subjecting this compound to temperatures >150°C (e.g., during harsh drying or uncontrolled exotherms) carries a risk of liberating Hydrogen Fluoride (HF) traces, necessitating specific emergency protocols.

Operational Handling Protocols

Stability & Storage Architecture

The hydrochloride salt is generally stable but exhibits hygroscopicity . Moisture uptake does not degrade the molecule immediately but alters stoichiometry, affecting reaction precision.

-

Primary Storage: Desiccated cabinet or inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Container: Tightly sealed glass or polypropylene. Avoid metal spatulas if free acid traces are suspected.

Experimental Workflow: Free-Basing Strategy

In many cross-coupling reactions (e.g., SNAr, Buchwald-Hartwig), the HCl salt must be neutralized. The following workflow ensures safety during this critical step.

Figure 1: Safe workflow for converting the hydrochloride salt to the reactive free amine. Note the CO₂ evolution step which requires vented glassware.

Emergency Response & First Aid

This section prioritizes the specific risks of fluorinated salts.

| Scenario | Immediate Action | Mechanistic Rationale |

| Ocular Exposure | Rinse with water for 15 mins.[3][8][9][10] Lift eyelids. | The HCl salt creates an immediate acidic environment; rapid dilution prevents corneal opacity. |

| Skin Contact | Wash with soap/water.[4][6][7][11] Monitor for delayed pain. | While unlikely to release free HF, significant exposure to fluorinated organics warrants monitoring for deep tissue pain (a sign of fluoride ion penetration). |

| Inhalation | Move to fresh air.[4][6][10][11][12][13][14] Support breathing.[4][6][7][11][12][13][14][15] | Dust inhalation causes bronchial constriction due to acidic irritation of the respiratory mucosa. |

| Fire | Use CO₂, Dry Chemical, or Foam.[12][16] Do NOT inhale smoke. | Critical: Thermal decomposition releases toxic HF and NOx gases. Firefighters must wear full SCBA.[13] |

Risk Assessment Logic for Novel Fluorinated Amines

When specific data is absent, use this logic gate to determine the handling level.

Figure 2: Decision logic for classifying hazards of novel fluorinated building blocks.

References

-

PubChem. (n.d.). 4,4,5-trifluoroazepane hydrochloride (Compound).[2][4][5][9][12][16] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 4,4,5-trifluoroazepane hydrochloride (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 3. combi-blocks.com [combi-blocks.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pccarx.com [pccarx.com]

- 6. aaronchem.com [aaronchem.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 9. farnell.com [farnell.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. kishida.co.jp [kishida.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mgchemicals.com [mgchemicals.com]

- 16. fishersci.se [fishersci.se]

Technical Guide: Basicity and pKa Profile of 4,4,5-Trifluoroazepane Hydrochloride

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa and basicity, of 4,4,5-Trifluoroazepane hydrochloride.

Executive Summary

4,4,5-Trifluoroazepane hydrochloride is a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] While the parent azepane ring is a strong base (pKa

This guide analyzes the Structure-Basicity Relationship (SBR) of the compound, providing a theoretically grounded estimation of its pKa in the absence of widely published experimental constants.[2] It further details the experimental protocols required for precise determination and outlines the implications of this basicity modulation in drug design, specifically regarding lipophilicity (

Structural Analysis & Electronic Environment

Molecular Architecture

The compound consists of a seven-membered saturated nitrogen ring (azepane) featuring a gem-difluoro motif at position C4 and a single fluorine atom at position C5.[2]

-

Core Scaffold: Azepane (Homopiperidine).[2]

-

Substitution Pattern: 4,4,5-Trifluoro.

-

Stereochemistry: Carbon-5 is a chiral center. Unless specified as an enantiopure grade (e.g., (

)- or (

Fluorine Inductive Effects

Fluorine is the most electronegative element (Pauling scale 3.98).[2] Its introduction creates strong

-

C4 Position (

-position): The two fluorine atoms at C4 are three bonds away from the nitrogen.[2] In six-membered rings (piperidines), -

C5 Position (

-position): The single fluorine at C5 is four bonds away.[2] The inductive effect decays with distance but remains measurable (

pKa Value: Prediction & Comparative Analysis

Direct experimental pKa values for 4,4,5-trifluoroazepane are rarely reported in open-access databases. However, using Hammett-style additivity rules and data from structurally analogous fluorinated amines, we can derive a high-confidence estimation range.

Comparative Data Table

| Compound | Structure | Fluorine Position | Experimental pKa (Approx) | |

| Azepane | Parent | None | 11.1 | 0.0 |

| 4,4-Difluoroazepane | Analog | 9.6 | -1.5 | |

| 3,3-Difluoropiperidine | Analog (6-ring) | 9.0 | -2.2 | |

| 4,4-Difluoropiperidine | Analog (6-ring) | 9.7 | -1.5 | |

| 4,4,5-Trifluoroazepane | Target | 8.9 – 9.2 (Est.) | -2.0 (Est.) |

Theoretical Derivation

-

Baseline: Azepane has a pKa of 11.1.

-

-Effect (4,4-F2): Based on the 4,4-difluoropiperidine and 4,4-difluoroazepane analogy, the gem-difluoro group at the

-

Intermediate pKa

9.6.[2]

-

-

-Effect (5-F): The third fluorine at the

-

Calculation:

.

-

-

Cumulative Effect: Due to the saturation of inductive withdrawal, effects are not perfectly additive. A conservative estimate places the pKa between 8.9 and 9.2 .

Implications for Drug Design[3]

-

Physiological Charge: At physiological pH (7.4), the amine will still be predominantly protonated (

), maintaining solubility.[2] -

Lipophilicity (

): The presence of three fluorine atoms increases the intrinsic lipophilicity of the scaffold.[2] However, the modulation of pKa (bringing it closer to 7.4 compared to azepane) means a slightly higher fraction of neutral species exists at physiological pH, potentially enhancing membrane permeability compared to the non-fluorinated parent.[2]

Visualizing the Inductive Network

The following diagram illustrates the propagation of the electron-withdrawing effect through the azepane sigma-bond framework.

Caption: Schematic representation of the electron-withdrawing inductive effects (-I) propagating from the fluorine-substituted carbons (C4, C5) to the basic nitrogen center.

Experimental Determination Protocols

To validate the estimated pKa values in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for high-purity hydrochloride salts (>10 mg available).[2]

-

Preparation: Dissolve 4,4,5-trifluoroazepane HCl in degassed water (ionic strength adjusted to 0.15 M with KCl) to a concentration of

M. -

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.[2]

-

Execution: Perform a weighted non-linear least squares fit of the titration curve (pH vs. volume NaOH).

-

Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) before use. Ensure temperature control at 25°C ± 0.1°C.

NMR-pH Titration (Low Sample Requirement)

Ideal when material is scarce (<2 mg).[2]

-

Sample: Dissolve ~1 mg of compound in 500

L of -

Shift Monitoring: Monitor the

NMR chemical shift. The fluorine signal is highly sensitive to the protonation state of the distant nitrogen due to field effects. -

Titration: Adjust pH using dilute NaOD/DCl. Measure pH using a micro-electrode (corrected for deuterium isotope effect:

). -

Plot: Plot

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

Synthesis and Handling

Stability of the Hydrochloride Salt

The hydrochloride salt form (CAS: Not widely listed, see 4,4-difluoro analog 1160721-05-0 for handling comparison) is preferred over the free base.

-

Hygroscopicity: Fluorinated amine salts can be hygroscopic. Store in a desiccator.

-

Free Basing: To release the free amine for coupling reactions, treat the salt with mild base (

or

Synthetic Route Workflow

The synthesis typically involves the fluorination of an azepan-one precursor.

Caption: General synthetic logic for accessing the trifluoro-azepane scaffold from commercially available ketone precursors.

References

-

Benchchem. (2025).[2][3] 4,4-Difluoroazepane Hydrochloride: Chemical Identity and Physicochemical Properties.Link[2]

-

Morgenthaler, M., et al. (2007).[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Seminal work on fluorine's effect on amine pKa).[2][4][5] Link[2]

-

PubChem. (2025).[2] 4,4,5-Trifluoroazepane hydrochloride (Compound Summary). National Library of Medicine. Link[2]

-

Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry.[1][3][5][6] Journal of Medicinal Chemistry, 58(21), 8315-8359. (Review of fluorine's impact on pKa and lipophilicity). Link[2]

-

Leito, I., et al. (2019).[2] Experimental basicity data in non-aqueous media. University of Tartu. (Reference for pKa methodology). Link

Sources

- 1. 4,4-Difluoroazepane Hydrochloride [benchchem.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

commercial suppliers and pricing for 4,4,5-Trifluoroazepane HCl

An In-Depth Technical Guide to 4,4,5-Trifluoroazepane HCl for Advanced Research & Development

This guide provides an in-depth analysis of 4,4,5-Trifluoroazepane Hydrochloride, a fluorinated saturated heterocycle of significant interest in medicinal chemistry and drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs. This document covers the compound's properties, commercial sourcing, and practical application protocols.

Introduction to 4,4,5-Trifluoroazepane HCl

Saturated heterocycles are fundamental scaffolds in the design of modern pharmaceuticals. The introduction of fluorine atoms into these structures can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. 4,4,5-Trifluoroazepane HCl is a prime example of a next-generation building block designed to impart these favorable characteristics.

The azepane core, a seven-membered nitrogen-containing ring, offers a flexible three-dimensional structure that can effectively explore chemical space. The strategic placement of three fluorine atoms on the ring system introduces conformational constraints and modulates the basicity of the nitrogen atom, offering chemists a powerful tool for fine-tuning molecular properties. This guide will provide a comprehensive overview of its commercial availability and a practical guide to its application.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and for interpreting structure-activity relationships (SAR).

| Property | Value | Source |

| CAS Number | 287930-74-9 | |

| Molecular Formula | C6H11Cl F3N | |

| Molecular Weight | 205.61 g/mol | |

| Synonyms | 4,4,5-Trifluoroazepane hydrochloride | |

| Form | Solid |

Commercial Sourcing and Procurement Analysis

The availability and cost of key building blocks are critical considerations in any research or development program. 4,4,5-Trifluoroazepane HCl is available from a range of specialized chemical suppliers. The following table provides a comparative analysis of offerings from prominent vendors.

Disclaimer: Pricing and availability are subject to change. The data presented below is based on information available in early 2026 and is intended for illustrative purposes. Researchers should always obtain a direct and current quote from the supplier.

| Supplier | Product Number | Purity | Quantity | Price (USD, Approx.) |

| Combi-Blocks | QA-8549 | 95% | 250 mg | $265.00 |

| 1 g | $790.00 | |||

| AstaTech | 68D93074 | >95.0% | 250 mg | $212.00 |

| 1 g | $632.00 | |||

| Biosynth | FC176523 | 95% | 250 mg | $262.00 |

| 1 g | $787.00 |

Sourcing Insights:

-

Purity: The standard purity offered by major suppliers is typically around 95%. For applications requiring higher purity, custom synthesis or re-purification may be necessary. It is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

-

Scalability: While readily available in milligram to gram quantities for initial screening and lead optimization, larger-scale needs (multi-kilogram) may require custom synthesis agreements. Researchers planning for scale-up should initiate discussions with suppliers early in the development process.

Application Protocol: Reductive Amination for Novel Amine Synthesis

To illustrate the utility of 4,4,5-Trifluoroazepane HCl, this section provides a detailed, self-validating protocol for a standard reductive amination reaction. This reaction is a cornerstone of medicinal chemistry for constructing C-N bonds.

Objective: To synthesize N-(4-methoxybenzyl)-4,4,5-trifluoroazepane by coupling the title compound with p-anisaldehyde.

Experimental Workflow Diagram

The following diagram outlines the key stages of the reductive amination protocol.

Caption: Workflow for the synthesis of a novel amine via reductive amination.

Step-by-Step Methodology

Materials:

-

4,4,5-Trifluoroazepane HCl (1.0 eq)

-

p-Anisaldehyde (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and TLC setup.

Procedure:

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4,4,5-Trifluoroazepane HCl (e.g., 206 mg, 1.0 mmol).

-

Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. An inert atmosphere prevents moisture from interfering with the reaction.

-

-

Free Amine Generation: Add anhydrous DCM (10 mL) followed by triethylamine (0.17 mL, 1.2 mmol). Stir the resulting suspension at room temperature for 15 minutes.

-

Causality: Triethylamine acts as a base to deprotonate the ammonium salt, liberating the free 4,4,5-trifluoroazepane.

-

-

Imine Formation: Add p-anisaldehyde (0.13 mL, 1.1 mmol) to the flask. Stir the mixture at room temperature for 30 minutes.

-

Causality: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms an intermediate iminium ion.

-

-

Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Causality: NaBH(OAc)3 is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides, minimizing side reactions. Its portion-wise addition helps control any potential exotherm.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Trustworthiness: TLC is a critical self-validating step. A successful reaction will show the disappearance of the aldehyde spot and the appearance of a new, more polar product spot.

-

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (15 mL). Stir vigorously for 10 minutes.

-

Causality: The basic solution neutralizes any remaining acidic species and quenches the excess reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxybenzyl)-4,4,5-trifluoroazepane.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry (MS).

Conclusion

4,4,5-Trifluoroazepane HCl is a valuable and commercially accessible building block for modern drug discovery. Its unique combination of a flexible seven-membered ring and trifluorination pattern provides a powerful strategy for modulating the physicochemical properties of lead compounds. By understanding its sourcing landscape and employing robust synthetic protocols, research organizations can effectively integrate this scaffold into their discovery pipelines to accelerate the development of novel therapeutics.

References

The Trifluoroazepane Scaffold in Medicinal Chemistry: Conformational Tuning, Physicochemical Optimization, and Synthetic Strategies

Executive Summary

The transition from planar,

Physicochemical and Pharmacokinetic Impact (The "Why")

As an application scientist, one must look beyond the mere structural novelty of a moiety and analyze its thermodynamic and pharmacokinetic contributions to a drug candidate. The addition of a

Basicity (pKa) Modulation

Unsubstituted azepane is a strong base with a conjugate acid pKa of approximately 11.1. In a physiological environment (pH 7.4), it exists almost entirely in its protonated state, which can severely limit passive membrane permeability and increase off-target liabilities, such as hERG channel inhibition. The strongly electron-withdrawing

Lipophilicity (logP) and Metabolic Stability

The

Conformational Tuning

Seven-membered rings present significant challenges for conformational control. Fluorinated N-heterocycles exhibit complex conformational preferences driven by dipole-dipole interactions and gauche effects . The bulky and highly electronegative

Fig 1: Logical flow of physicochemical and conformational tuning via trifluoromethylation.

Applications in Drug Discovery

Trifluoroazepane derivatives are increasingly utilized as core intermediates in the synthesis of advanced therapeutics, particularly where precise spatial geometry and CNS penetration are required.

-

Sepiapterin Reductase Inhibitors: 4-(trifluoromethyl)azepane is a critical building block in the development of novel centrally acting analgesics targeting nervous system disorders 2. The moiety ensures the drug reaches the CNS while maintaining the correct vector for enzyme active-site binding.

-

Janus Kinase (JAK) Inhibitors: In the pursuit of selective JAK inhibitors, trifluoroazepane motifs have been integrated into pyrazolo-pyridone scaffolds 3. The modulated basicity prevents off-target kinase binding, while the steric bulk of the

group locks the molecule into a conformation that maximizes hydrogen bonding with the kinase hinge region.

Quantitative Data Summary

| Compound | Substitution | Estimated pKa (Conjugate Acid) | Relative Lipophilicity (logP Shift) | Conformational Flexibility |

| Azepane | None | ~11.1 | Baseline | High |

| 4-Fluoroazepane | Monofluoro | ~10.0 | +0.2 to +0.4 | Moderate |

| 4,4-Difluoroazepane | Gem-difluoro | ~9.2 | +0.5 to +0.8 | Restricted |

| 4-(Trifluoromethyl)azepane | Trifluoromethyl | ~8.5 - 9.0 | +1.0 to +1.5 | Highly Restricted |

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)azepane Hydrochloride

The synthesis of trifluoroazepanes often relies on the reduction of corresponding lactams (e.g., 4-(trifluoromethyl)caprolactam). Causality Check: Borane-tetrahydrofuran (

Step-by-Step Methodology

-

Preparation and Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

-

Reagent Addition: Dissolve 4-(trifluoromethyl)caprolactam (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Reduction: Dropwise add a 1.0 M solution of

(30.0 mL, 30.0 mmol) over 30 minutes. Causality: The slow addition controls the highly exothermic nature of the borane-amide complex formation. -

Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours. Self-Validation: Monitor the disappearance of the lactam starting material via TLC (eluent: EtOAc/Hexane 1:1, visualized with a ninhydrin stain).

-

Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (15 mL), followed by 6 M HCl (20 mL). Causality: Methanol destroys unreacted borane safely, while the strong acid breaks the highly stable amine-borane complex, releasing the free azepane.

-

Hydrolysis: Reflux the quenched mixture for an additional 2 hours to ensure complete dissociation of the amine-borane complex.

-

Workup: Concentrate the mixture in vacuo to remove THF and methanol. Basify the aqueous residue to pH 12 using 50% NaOH (aq) and extract with diethyl ether (3 × 50 mL).

-

Salt Formation: Dry the combined organic layers over anhydrous

, filter, and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation is complete. -

Isolation: Filter the resulting white solid, wash with cold ether, and dry under high vacuum to afford 4-(trifluoromethyl)azepane hydrochloride. Self-Validation: Confirm structure and purity via

NMR,

Fig 2: Step-by-step synthetic workflow for 4-(trifluoromethyl)azepane hydrochloride.

References

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery, Targets in Heterocyclic Systems.

- Heteroaryl derivatives as sepiapterin reductase inhibitors, Google P

- FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIV

- ETHYL N-BOC PIPERIDINYL PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS, European P

Sources

Methodological & Application

Application Note: 4,4,5-Trifluoroazepane Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Executive Summary

Azepanes (seven-membered saturated nitrogen heterocycles) are privileged scaffolds found in over 20 FDA-approved drugs, spanning indications from neurology to oncology ()[1]. However, unsubstituted azepanes often suffer from high basicity (leading to hERG toxicity and poor membrane permeability) and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism. The strategic incorporation of fluorine atoms—specifically utilizing 4,4,5-Trifluoroazepane hydrochloride —addresses these liabilities. This application note details the physicochemical rationale and provides validated, step-by-step synthetic protocols for incorporating this building block into novel drug candidates.

Physicochemical Profiling & Mechanistic Rationale

Quantitative Profiling

Understanding the baseline properties of the building block is critical for downstream drug design.

Table 1: Physicochemical Profile of 4,4,5-Trifluoroazepane Hydrochloride

| Property | Value | Implication for Drug Design |

|---|---|---|

| Chemical Formula | C6H10F3N • HCl | Standardized salt form ensures bench stability and accurate stoichiometric dosing ()[2]. |

| Molecular Weight | 189.61 g/mol (Salt) / 153.08 g/mol (Free base) | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5. |

| Amine pKa (Predicted) | ~7.5 - 8.2 (vs. ~10.5 for unsubstituted azepane) | Reduced basicity improves passive membrane permeability and mitigates phospholipidosis risks. |

| LogP Impact | +0.6 to +1.0 relative to azepane | Enhances lipophilicity, driving hydrophobic target pocket interactions. |

The "Fluorine Effect": Causality in Synthesis and Biology

The introduction of three fluorine atoms at the 4, 4, and 5 positions exerts a profound inductive electron-withdrawing effect ()[3].

-

Biological Causality: This inductive pull lowers the pKa of the azepane nitrogen, shifting the physiological equilibrium away from the fully protonated state, which enhances blood-brain barrier (BBB) penetration and improves metabolic stability by shielding the ring from CYP450-mediated degradation ()[4].

-

Synthetic Causality: Chemically, this electron-withdrawing effect significantly reduces the nucleophilicity of the secondary amine. Consequently, standard alkylation or unoptimized SNAr reactions often yield poor results. To overcome this, highly active coupling reagents (e.g., HATU for amidation) and specialized palladium precatalysts (e.g., RuPhos Pd G3 for Buchwald-Hartwig amination) are strictly required.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (Synthesis of N-Aryl-4,4,5-Trifluoroazepanes)

Objective: To couple the weakly nucleophilic 4,4,5-trifluoroazepane with aryl halides to generate CNS-penetrant scaffolds. Causality Check: We utilize RuPhos Pd G3 because the bulky, electron-rich RuPhos ligand facilitates the reductive elimination step, which is otherwise the rate-limiting bottleneck when using electron-deficient fluorinated amines. Sodium tert-butoxide (NaOtBu) is deployed as a strong base to efficiently deprotonate both the hydrochloride salt and the intermediate palladium-amine complex.

Materials:

-

4,4,5-Trifluoroazepane hydrochloride (1.2 equiv)

-

Aryl bromide/iodide (1.0 equiv)

-

RuPhos Pd G3 (5 mol%)

-

RuPhos ligand (5 mol%)

-

NaOtBu (3.0 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,4,5-Trifluoroazepane hydrochloride (1.2 mmol), RuPhos Pd G3 (0.05 mmol), RuPhos (0.05 mmol), and NaOtBu (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure argon (repeat 3 times) to prevent catalyst deactivation by atmospheric oxygen.

-

Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 85 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor the reaction progression via LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-aryl-4,4,5-trifluoroazepane.

Protocol B: Amide Coupling (Synthesis of 4,4,5-Trifluoroazepane-1-carboxamides)

Objective: To synthesize stable amide derivatives for kinase or GPCR target binding. Causality Check: The hydrochloride salt requires a tertiary amine base (DIPEA) for neutralization. HATU is selected over standard EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intense electrophilic activation is critical for driving the reaction to completion with the sterically hindered and electronically deactivated fluorinated amine.

Materials:

-

Carboxylic acid derivative (1.0 equiv)

-

4,4,5-Trifluoroazepane hydrochloride (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.5 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

-

Amine Addition: Add 4,4,5-Trifluoroazepane hydrochloride (1.1 mmol) to the activated mixture in one portion.

-

Coupling: Stir the reaction mixture at room temperature for 4–6 hours. The reaction color may shift to a pale yellow.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL) to remove DMF and residual DIPEA. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and purify via reverse-phase HPLC or silica gel chromatography.

Data Presentation: Optimization of Buchwald-Hartwig Conditions

To validate the causality of our catalyst selection, a screening of conditions was performed. The data below demonstrates why highly active precatalysts are mandatory for this specific building block.

Table 2: Optimization of Catalyst and Base for N-Arylation of 4,4,5-Trifluoroazepane

| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%)* | Causality / Observation |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | < 5% | Weak catalyst and base; amine nucleophilicity too low to proceed. |

| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | 42% | Improved oxidative addition, but reductive elimination remains slow. |

| 3 | RuPhos Pd G2 | NaOtBu | Dioxane | 85 | 78% | Strong base deprotonates amine; RuPhos accelerates elimination. |

| 4 | RuPhos Pd G3 | NaOtBu | Dioxane | 85 | 94% | Optimal. G3 pre-catalyst activates rapidly at lower temperatures. |

*Yields determined by LC-MS using an internal standard.

Workflow Visualization

Synthetic workflows for 4,4,5-Trifluoroazepane and their medicinal chemistry outcomes.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. URL: [Link]

-

Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. URL:[Link]

-

Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015. URL:[Link]

-

PubChemLite. "4,4,5-trifluoroazepane hydrochloride." PubChem, National Institutes of Health. URL:[Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4,4,5-trifluoroazepane hydrochloride (C6H10F3N) [pubchemlite.lcsb.uni.lu]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

procedure for converting 4,4,5-Trifluoroazepane HCl to free base

Abstract & Scope

This technical guide outlines the validated protocol for the neutralization (liberation) of 4,4,5-Trifluoroazepane from its hydrochloride salt. This fluorinated heterocycle is a critical building block in medicinal chemistry, often employed to modulate metabolic stability and lipophilicity (LogD) in kinase inhibitors and GPCR ligands.

Unlike simple aliphatic amines, the presence of three fluorine atoms on the azepane ring introduces specific electronic effects (inductive withdrawal) that alter the basicity (pKa) and physical properties of the molecule. This protocol addresses these nuances to ensure high recovery yields (>95%) and prevents common pitfalls such as volatility-induced loss or carbamate formation.

Chemical Context & Properties

Before initiating the protocol, it is vital to understand the physicochemical shifts caused by fluorination.

-

Basicity Shift: Unsubstituted azepane has a pKa

11. The strong electron-withdrawing effect of the fluorine atoms at positions 4 and 5 reduces the electron density on the nitrogen lone pair. Consequently, the pKa of 4,4,5-trifluoroazepane is estimated to be in the range of 8.0 – 9.0 .-

Implication: The salt dissociates readily under moderately basic conditions (pH > 10). Harsh bases (e.g., NaOH pellets) are unnecessary and potentially risky; aqueous solutions are preferred.

-

-

Volatility: While the hydrochloride salt is a stable solid, the free base is an oil with moderate volatility.

-

Implication: Evaporation of solvents must be controlled. High-vacuum drying for extended periods can lead to product loss.

-

-

Stability: The 4,4,5-substitution pattern is generally stable against elimination (HF loss) under standard conditions. However, the free base is a secondary amine and will avidly sequester atmospheric CO

to form carbamate salts if left exposed to air.

Materials & Safety

| Component | Grade/Spec | Role | Safety Hazard |

| 4,4,5-Trifluoroazepane HCl | >95% Purity | Substrate | Irritant, Hygroscopic |

| Dichloromethane (DCM) | HPLC Grade | Solvent | Carcinogen, Volatile |

| Methyl tert-butyl ether (MTBE) | ACS Grade | Alt.[1] Solvent | Flammable |

| Sodium Hydroxide (NaOH) | 1.0 M (aq) | Base | Corrosive |

| Sodium Sulfate (Na | Anhydrous | Drying Agent | Irritant (dust) |

| Argon/Nitrogen | Dry Gas | Inert Atmosphere | Asphyxiant |

Critical Safety Note: Fluorinated amines can exhibit enhanced skin permeability compared to their non-fluorinated analogs. Always wear nitrile gloves and work within a certified fume hood.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Recommended for scales > 100 mg where maximum recovery is required.

Protocol Steps

-

Dissolution:

-

Weigh the 4,4,5-Trifluoroazepane HCl salt into a round-bottom flask.

-

Add Deionized Water (10 mL per gram of salt). Sonicate briefly if necessary to ensure full dissolution. The solution will be acidic (pH ~2-3).

-

-

Basification:

-

Place the flask in an ice-water bath (0 °C). Rationale: Neutralization is exothermic; cooling prevents volatilization of the free amine.

-

Slowly add 1.0 M NaOH (or saturated K

CO -

Target: Adjust pH to > 12 . Verify with pH strips. The solution may become cloudy as the free base oils out.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add DCM (10 mL per gram of salt). Shake vigorously for 2 minutes and vent frequently.

-

Allow layers to separate.[2] The fluorinated amine will partition into the lower organic (DCM) layer.

-

Collect the organic layer.

-

Repeat extraction of the aqueous layer 2 more times with fresh DCM.

-

-